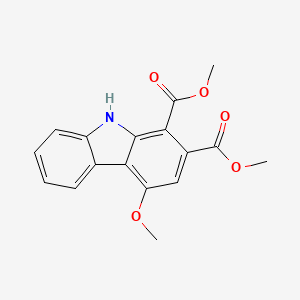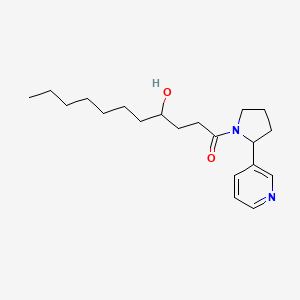
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the aliphatic chain and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridine ring can produce a piperidine derivative.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-(2-pyridin-2-ylpyrrolidin-1-yl)undecan-1-one: Similar structure but with a different position of the pyridine ring.
4-Hydroxy-1-(2-pyridin-4-ylpyrrolidin-1-yl)undecan-1-one: Another isomer with the pyridine ring in a different position.
Uniqueness
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
117642-80-5 |
|---|---|
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
4-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-10-18(23)12-13-20(24)22-15-8-11-19(22)17-9-7-14-21-16-17/h7,9,14,16,18-19,23H,2-6,8,10-13,15H2,1H3 |
Clave InChI |
WCGZIQPJNSKWMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCC(=O)N1CCCC1C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


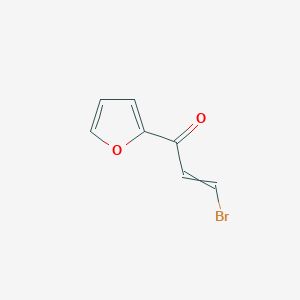
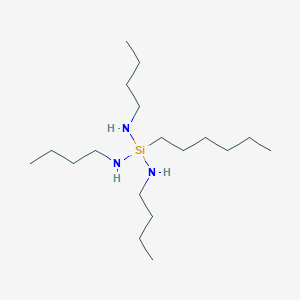

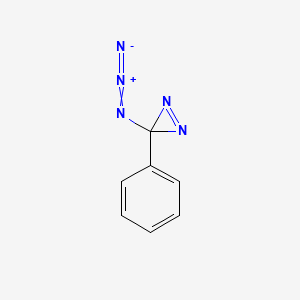

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

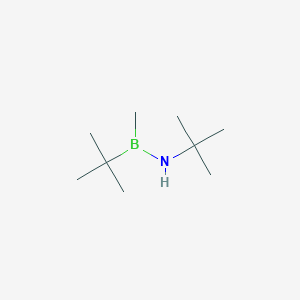
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)

